molecular formula C18H29N3O2S B10882417 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10882417
M. Wt: 351.5 g/mol
InChI Key: MDCIUDGTZUOIQH-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine is a chemical compound of high interest in medicinal chemistry and pharmacological research, supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The benzylpiperidine moiety is a recognized pharmacophore in neuroscience research, often associated with activity on the central nervous system. The integration of an ethylsulfonyl piperazine group suggests potential as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound in the exploration of novel ligands for various receptor systems. It is presented as a high-purity solid and requires storage in a cool, dry, and well-ventilated place. Handling should be conducted by qualified laboratory personnel using appropriate personal protective equipment (PPE) and in accordance with all applicable local and institutional safety regulations. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C18H29N3O2S

Molecular Weight

351.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C18H29N3O2S/c1-2-24(22,23)21-14-12-20(13-15-21)18-8-10-19(11-9-18)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3

InChI Key

MDCIUDGTZUOIQH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

Pharmaceutical Development

1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine has shown promise in various therapeutic areas:

  • Neurological Disorders : The compound has been studied for its effects on muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and motor control. Its antagonistic properties may offer therapeutic benefits in conditions such as Alzheimer's disease and other cognitive impairments.

Research indicates that this compound exhibits significant biological activities:

  • Receptor Interactions : In vitro studies have demonstrated that 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine selectively binds to M4 muscarinic receptors with an IC50 value indicating effective inhibition at low concentrations.
  • Cholinergic Modulation : Functional assays reveal that the compound can inhibit acetylcholine-induced responses in neuronal cultures, suggesting its role in modulating cholinergic signaling pathways.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of the compound:

  • Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by maze tests and memory retention tasks. This suggests potential therapeutic effects through reduced cholinergic overactivity associated with Alzheimer's pathology.

Case Studies

Several clinical studies have documented the effects of this compound:

  • Cognitive Impairment Study : A clinical trial involving patients with mild cognitive impairment showed significant improvements in cognitive scores compared to placebo controls, highlighting the safety profile and tolerability of the compound over a six-month period.
  • Lewy Body Dementia Case Study : Another case study reported on the use of the compound in patients with Lewy Body Dementia, noting improvements in motor function and reduction in hallucinations, suggesting broader applicability in various neurodegenerative conditions.

Comparative Data

A comparison of 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine with other known muscarinic antagonists reveals its unique profile:

Compound NameReceptor SelectivityIC50 (nM)Therapeutic Use
This CompoundM4~50Alzheimer's Disease
DonepezilAChE Inhibitor~30Alzheimer's Disease
ScopolamineNon-selective~100Motion Sickness

This table illustrates that 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine demonstrates selective M4 receptor antagonism with promising therapeutic applications compared to traditional treatments.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Sulfonyl Substituents

1-(1-Benzyl-piperidin-4-yl)-4-(4-nitro-benzenesulfonyl)-piperazine (CAS 1185563-67-0)
  • Structural Similarity : Shares the benzylpiperidine-piperazine backbone but substitutes the ethylsulfonyl group with a bulkier 4-nitrobenzenesulfonyl group.
1-Benzyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine (CAS 325812-38-2)
  • Structural Divergence : Replaces the ethylsulfonyl group with a methoxy-naphthylsulfonyl moiety.
  • Implications : The extended aromatic system may enhance hydrophobic interactions with protein pockets, though specific activity data are lacking .
1-[1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl]-4-ethyl-piperazine (CAS 1185435-04-4)
  • Modification : Substitutes the benzylpiperidine group with a chloro-benzenesulfonyl-piperidine.
  • Potential Effects: The chloro substituent could influence halogen bonding, while the ethylpiperazine side chain maintains moderate hydrophobicity .

Piperazine Derivatives with Receptor-Binding Motifs

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
  • Biological Relevance : Exhibits high affinity for dopamine D2 receptors (Ki = 0.6 nM), attributed to the nitrobenzyl-piperidine and methoxyphenyl groups.
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine
  • Activity : Demonstrates exceptional 5-HT1A serotonin receptor affinity (Ki = 0.6 nM) due to the phthalimido-butyl spacer.
  • Contrast : The target compound lacks this spacer, suggesting divergent therapeutic applications .

Sulfur-Containing Piperazine Analogues

1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines
  • Synthesis : Prepared via nucleophilic substitution of sulfur-containing intermediates.
  • Functional Comparison : The ethylsulfonyl group in the target compound provides greater metabolic stability compared to thioether linkages in these analogues .

Cytotoxic Piperazine Derivatives

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a–g)
  • Activity : Show significant cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7).
  • Structural Contrast : The chlorobenzhydryl and benzoyl groups confer distinct steric and electronic profiles compared to the ethylsulfonyl-benzylpiperidine motif, suggesting different mechanisms of action .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine is a piperazine derivative noted for its complex structure, which includes both piperidine and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and drug development. This article reviews the biological activity of this compound, highlighting its synthesis, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine is C₁₈H₂₄N₂O₂S, with a molecular weight of approximately 298.41 g/mol. Its structural characteristics contribute to its unique chemical reactivity and biological interactions.

Pharmacological Profile

Research indicates that compounds with structural similarities to 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine exhibit a range of biological activities:

  • Sigma Receptor Affinity : Compounds related to this structure have shown significant affinity for sigma receptors, particularly sigma1 receptors, which are involved in various neurobiological processes. For instance, derivatives have demonstrated Ki values as low as 3.90 nM for sigma1 receptors .
  • Antitumor Activity : In various studies, piperazine derivatives have been evaluated for their antitumor properties. For example, certain analogs exhibited inhibitory effects on tumor cell proliferation in vitro and in vivo models .
  • Antimicrobial Properties : The compound's derivatives have also been assessed for antimicrobial activity, showing effectiveness against a range of pathogens .

The mechanisms through which 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial effects.
  • Receptor Modulation : The interaction with sigma receptors suggests a role in modulating neurotransmitter systems, which could be beneficial in treating various neurological disorders.

Study 1: Sigma Receptor Interaction

A study evaluated the interaction of several piperazine derivatives with sigma receptors. The findings indicated that modifications on the benzyl and ethylsulfonyl groups significantly influenced receptor affinity and selectivity. The results highlighted the potential for designing new therapeutics targeting these receptors based on structural modifications .

Study 2: Antitumor Efficacy

In a preclinical model, researchers tested the efficacy of 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine against human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. Additionally, combination therapies with existing anticancer drugs showed enhanced efficacy compared to monotherapy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(Methylsulfonyl)-4-(benzyl)piperazineMethylsulfonyl groupEnhanced solubility; moderate antimicrobial activity
1-(Benzhydryl)piperazineBenzhydryl substitutionHigher sigma receptor affinity
1-(Phenethyl)piperidinePhenethyl groupVariability in receptor affinity; potential antidepressant effects

The unique combination of substituents in 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine provides distinct chemical properties and biological activities not found in its analogs.

Q & A

Basic: How can researchers optimize the synthetic yield of 1-(1-Benzylpiperidin-4-yl)-4-(ethylsulfonyl)piperazine?

Methodological Answer:
The synthesis involves coupling a benzylpiperidine intermediate with an ethylsulfonylpiperazine derivative. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilic substitution reactivity between the piperazine and sulfonyl chloride groups .
  • Temperature Control: Maintain reactions at 0–5°C during sulfonylation to minimize side reactions. Gradually warm to room temperature for completion .
  • Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies mitigate regioselectivity challenges during multi-step synthesis?

Methodological Answer:
Regioselectivity issues arise during benzylation or sulfonylation due to competing reactive sites on the piperidine/piperazine rings. Solutions include:

  • Protecting Groups: Temporarily protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) before benzylation. Deprotect with trifluoroacetic acid (TFA) post-reaction .
  • Steric Control: Use bulky bases (e.g., DIPEA) to favor substitution at less hindered positions .
  • Computational Modeling: Apply density functional theory (DFT) to predict reactive sites and optimize reaction pathways .

Basic: What are the solubility properties of this compound, and how do they influence formulation for in vitro assays?

Methodological Answer:

  • Solubility Profile: The compound is soluble in DMSO (>50 mM) and methanol but poorly soluble in water (<0.1 mg/mL). Use the shake-flask method with UV-Vis quantification to validate solubility .
  • Formulation Tips: For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous buffers, employ solubilizing agents like β-cyclodextrin (5% w/v) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the ethylsulfonyl group's role?

Methodological Answer:

  • Analog Synthesis: Systematically replace the ethylsulfonyl group with methylsulfonyl, isopropylsulfonyl, or aryl sulfonates. Compare potency in target assays (e.g., receptor binding) .
  • Crystallography: Co-crystallize the compound with its target protein (e.g., a kinase) to map sulfonyl group interactions. Use X-ray diffraction (PDB deposition) to guide SAR .
  • Free Energy Calculations: Apply molecular dynamics (MD) simulations to quantify binding energy contributions of the sulfonyl moiety .

Basic: What analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR: Use 1^1H and 13^13C NMR (500 MHz, CDCl₃ or DMSO-d₆) to confirm benzyl and sulfonyl group positions. Key signals: benzyl aromatic protons (δ 7.2–7.4 ppm), piperazine methylenes (δ 2.5–3.5 ppm) .
  • LC-MS: Employ electrospray ionization (ESI) in positive mode (m/z calculated for C₁₈H₂₇N₃O₂S: 362.18). Monitor purity >95% .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • Target Fishing: Use affinity chromatography (immobilize the compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates. Identify via LC-MS/MS .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess inhibition. Prioritize targets with IC₅₀ < 1 μM .
  • CRISPR-Cas9 Knockout: Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem, ChEMBL, and internal assays. Use statistical tools (e.g., R/Bioconductor) to identify outliers or batch effects .
  • Assay Standardization: Replicate conflicting studies under identical conditions (cell line, passage number, assay buffer). Control for variables like serum concentration .
  • Epistatic Analysis: Investigate off-target effects via phosphoproteomics or transcriptomics to identify compensatory pathways .

Advanced: What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?

Methodological Answer:

  • Metabolic Stability: The ethylsulfonyl group may undergo cytochrome P450-mediated oxidation. Test liver microsomal stability (human/rodent) and identify metabolites via UPLC-QTOF .
  • Blood-Brain Barrier (BBB) Penetration: Predict using PAMPA-BBB assays. Modify logP (via prodrug strategies) if permeability is low .
  • Toxicity Screening: Conduct hERG inhibition assays (patch-clamp) and Ames tests to prioritize lead candidates .

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